6-(3-Fluorophenyl)pyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHWRRVXMFXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine (B1678525) ring system is a cornerstone of modern chemical and biological science. Its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA, has long established its biological significance. acs.org This natural precedent has inspired chemists to explore a vast array of synthetic pyrimidine derivatives, leading to the development of numerous therapeutic agents. acs.orgnih.gov
The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has resulted in pyrimidine-containing compounds with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govnih.gov The ability of the pyrimidine core to interact with a wide variety of biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions makes it a privileged structure in drug discovery. nih.govnih.gov
The Rationale for Investigating 6 3 Fluorophenyl Pyrimidin 4 Amine Derivatives
The specific structure of 6-(3-Fluorophenyl)pyrimidin-4-amine provides a compelling reason for its investigation. The molecule combines the proven pyrimidine (B1678525) scaffold with two key substituents: a 4-amino group and a 6-(3-fluorophenyl) group.
The 4-amino group is a common feature in many biologically active pyrimidines, often serving as a critical hydrogen bond donor and acceptor, facilitating interactions with target proteins. The phenyl group at the 6-position introduces a significant lipophilic element, which can enhance binding to hydrophobic pockets within enzymes and receptors.
The incorporation of a fluorine atom on the phenyl ring is a strategic design element. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. plos.org The placement of the fluorine at the meta-position of the phenyl ring can influence the molecule's conformation and electronic distribution, potentially leading to enhanced selectivity and potency for its biological targets.
Research into related 6-arylpyrimidin-4-amine derivatives has revealed their potential as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.govacs.orgacs.orgmdpi.com For instance, derivatives of N-phenylpyrimidin-4-amine have been identified as inhibitors of USP1/UAF1 deubiquitinase, a target for anticancer therapies. nih.gov The investigation of this compound and its derivatives is therefore a logical step in the quest for novel and more effective therapeutic agents.
Research Approaches for Novel Pyrimidin 4 Amine Compounds
Established Synthetic Routes to the this compound Core
The creation of the this compound nucleus is most commonly achieved through cross-coupling reactions, which form the key carbon-carbon bond between the pyrimidine and the phenyl rings.
Precursor Synthesis and Optimization
The primary building blocks for the synthesis of this compound are a halogenated pyrimidine and a fluorinated phenyl derivative. A common precursor is 6-chloropyrimidin-4-amine, which can be synthesized from commercially available starting materials. The other key precursor is (3-fluorophenyl)boronic acid, which is also widely available.
In cases where substituted pyrimidines are required, multi-step syntheses might be necessary. For instance, pyrimidines can be synthesized through the condensation of β-dicarbonyl compounds with amidines, urea, or guanidine (B92328). researchgate.netwikipedia.org A new series of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines were synthesized by reacting chalcone (B49325) derivatives with guanidine hydrochloride. researchgate.netresearchgate.net
Key Reaction Steps and Catalytic Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine, such as 6-chloropyrimidin-4-amine, with (3-fluorophenyl)boronic acid.
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the catalytic system employed. A typical system comprises a palladium source, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's success. For instance, good yields have been obtained using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.comresearchgate.net The reaction is often performed under an inert atmosphere at elevated temperatures to ensure optimal catalytic activity. mdpi.com
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halopyrimidine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Yield Optimization and Reaction Efficiency
Maximizing the yield and efficiency of the synthesis is a primary focus of process development. Several factors can be fine-tuned to achieve this, including the choice of solvent, base, and catalyst loading. Studies have shown that for Suzuki-Miyaura couplings of pyrimidines, the use of electron-rich boronic acids tends to result in better yields. mdpi.comresearchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields. rsc.org The optimization of reaction conditions is often an empirical process, with different combinations of catalysts, ligands, and bases being screened to identify the most effective system for a particular substrate combination. Automated systems using microfluidics are also being employed to rapidly screen and optimize reaction conditions for Suzuki-Miyaura couplings. rsc.org
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.comresearchgate.net |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Varies |
Strategies for Structural Modification and Analogue Synthesis
The this compound core offers multiple sites for structural modification, allowing for the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.
Derivatization at the Pyrimidine Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring are key handles for derivatization. The exocyclic 4-amino group is a primary site for modification. It can undergo a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reactions with alkyl halides or through reductive amination. libretexts.orgpressbooks.pub
Arylation: Formation of N-aryl bonds, often through Buchwald-Hartwig amination.
The endocyclic nitrogen atoms of the pyrimidine ring can also be targeted for modification, although this can be more challenging due to potential regioselectivity issues. nih.gov N-alkylation or N-arylation at these positions can influence the electronic properties and steric profile of the molecule.
Substituent Effects on the Phenyl Ring
The 3-fluorophenyl ring provides another avenue for structural diversification. The fluorine atom itself imparts specific electronic properties to the ring. Further modifications can be achieved by:
Starting with substituted precursors: Utilizing differently substituted phenylboronic acids in the initial Suzuki-Miyaura coupling.
Direct functionalization: Performing electrophilic or nucleophilic aromatic substitution reactions on the pre-formed this compound, although the directing effects of the existing substituents must be considered.
The nature and position of substituents on the phenyl ring can have a significant impact on the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's pKa, lipophilicity, and metabolic stability. Systematic studies on the substituent effects of a phenyl ring have shown that its position can influence steric hindrance and redox properties. rsc.org
Table 2: Examples of Derivatization Strategies
| Modification Site | Reaction Type | Reagents | Potential Effect |
|---|---|---|---|
| 4-Amino Group | Acylation | Acetyl chloride | Alters H-bonding, lipophilicity |
| 4-Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Introduces alkyl diversity |
| Phenyl Ring | Suzuki Coupling | Substituted Phenylboronic Acid | Modulates electronic properties |
Functional Group Transformations on the Amine Moiety
The primary amine group at the C4 position of the this compound scaffold is a key site for chemical modification. Its nucleophilic character allows for a variety of functional group transformations, enabling the synthesis of a diverse library of derivatives for further research. These transformations are crucial for modulating the compound's physicochemical properties and biological activity.
Amide Bond Formation: One of the most common derivatizations is the formation of an amide bond. This is typically achieved by reacting the amine with an activated carboxylic acid derivative. For instance, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the reaction between a carboxylic acid and the amine in the presence of a non-nucleophilic base. semanticscholar.org Another method involves the in-situ activation of a carboxylic acid using ethyl chloroformate to form a mixed anhydride, which then readily reacts with the aminopyrimidine. frontiersin.org This transformation is fundamental in medicinal chemistry for creating compounds with varied substituents.
Schiff Base (Imine) Formation: The primary amine can undergo condensation with various aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is often catalyzed by a small amount of acid or can be performed under green conditions using an organocatalyst in an eco-friendly solvent. chemrevlett.comchemrevlett.com The formation of a Schiff base introduces a C=N double bond, which can alter the electronic and steric profile of the molecule and serve as an intermediate for further reactions, such as reduction to a secondary amine.
Sulfonamide Synthesis: Reacting the amine moiety with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields sulfonamides. This functional group is a well-regarded bioisostere of the amide bond and is frequently incorporated into potential therapeutic agents to improve properties such as stability and cell permeability. ub.edu
N-Alkylation and N-Arylation: Direct alkylation or arylation of the exocyclic amine can also be performed to introduce new substituents. These reactions typically involve reacting the aminopyrimidine with alkyl or aryl halides. However, controlling the degree of substitution and avoiding reactions at the ring nitrogen atoms can be challenging and may require specific catalysts or protecting group strategies.
The following table summarizes key functional group transformations for the amine moiety.
| Transformation | Reagent Class | Resulting Functional Group | Example Reagents |
| Amide Formation | Activated Carboxylic Acids | Amide | Ethyl Chloroformate, HATU semanticscholar.orgfrontiersin.org |
| Schiff Base Formation | Aldehydes / Ketones | Imine (Schiff Base) | Substituted Benzaldehydes chemrevlett.comchemrevlett.com |
| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide | Tosyl chloride, Mesyl chloride ub.edu |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Alkyl Bromides/Iodides |
Advanced Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability. The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its derivatives.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes. nih.gov This technique can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products that can occur with prolonged heating. nih.gov Microwave-assisted organic synthesis (MAOS) has been successfully applied to the creation of various pyrimidine and related heterocyclic systems. nih.govnih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): Similar to microwave heating, the application of ultrasonic waves can enhance reaction rates and yields. nih.gov The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, providing the energy for chemical transformations in a highly efficient manner. nih.gov
Nanocatalysis: The use of catalysts in nanoparticle form represents a significant advancement. For example, magnesium oxide (MgO) nanoparticles have been employed as a highly efficient and reusable catalyst for the synthesis of amide derivatives from aminopyrimidines. frontiersin.org The high surface area of nanocatalysts often leads to superior activity, and their heterogeneous nature allows for easy separation from the reaction mixture, simplifying purification and reducing waste. frontiersin.org
One-Pot, Multi-Component Reactions (MCRs): Advanced synthetic strategies often involve combining several reaction steps into a single "one-pot" procedure. Multi-component reactions, where three or more reactants are combined to form a complex product in a single step, exemplify this approach. nih.gov This methodology is highly atom-economical, reduces solvent usage, and minimizes the need for purification of intermediates, aligning perfectly with the goals of green chemistry.
Eco-Friendly Solvents: A core tenet of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) with more benign alternatives. Water is an ideal green solvent, and methods are being developed to perform syntheses of heterocyclic compounds in aqueous media. nih.gov When organic solvents are necessary, the trend is to move towards those with a lower environmental impact.
The table below contrasts conventional synthetic methods with advanced and green chemistry approaches.
| Parameter | Conventional Approach | Advanced / Green Approach | References |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | nih.govnih.gov |
| Reaction Time | Often several hours to days | Minutes to a few hours | nih.gov |
| Catalyst | Homogeneous acids/bases, stoichiometric reagents | Heterogeneous nanocatalysts, Organocatalysts | frontiersin.orgchemrevlett.com |
| Solvent | Volatile organic compounds (e.g., DMF, CHCl₃) | Water, Ethanol, or solvent-free conditions | semanticscholar.orgnih.gov |
| Process | Stepwise synthesis with isolation of intermediates | One-pot, multi-component reactions | nih.gov |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These methods, particularly Density Functional Theory (DFT), are used to predict molecular structure, vibrational frequencies, and electronic properties. nih.govresearchgate.net
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory provides insights into the chemical reactivity and stability of a compound. For this compound, calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.govresearchgate.net
Electron density distribution analysis would reveal the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atoms of the pyrimidine ring and the amine group are expected to be electron-rich, making them likely sites for electrophilic attack or coordination to metal ions.
A hypothetical data table for the electronic properties of this compound, derived from quantum chemical calculations, would resemble the following:
| Parameter | Calculated Value |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Dipole Moment | Value in Debye |
Note: The values in this table are placeholders and would be determined through specific DFT calculations.
Hydrogen Bonding Site Characterization
The identification of hydrogen bond donors and acceptors is critical for understanding the intermolecular interactions of this compound. The amine group (-NH2) serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors. rsc.org Quantum chemical calculations can quantify the hydrogen bonding capabilities by analyzing the molecular electrostatic potential (MEP). The MEP map would visually represent the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, thereby identifying the most probable sites for hydrogen bonding.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) like this compound might interact with a biological target, such as a protein or enzyme. nih.govmerckmillipore.comnih.gov
Prediction of Ligand-Target Interactions
Molecular docking simulations would be employed to place the 3D structure of this compound into the binding site of a specific biological target. The goal is to find the preferred binding orientation and conformation of the ligand, which is quantified by a scoring function that estimates the binding affinity. These studies are instrumental in drug discovery for predicting the potential of a compound to act as an inhibitor or activator of a particular enzyme or receptor. nih.govnih.gov For example, pyrimidine derivatives have been studied as potential inhibitors of cholinesterases and Aβ-aggregation, which are implicated in Alzheimer's disease. nih.govnih.gov
Binding Site Analysis and Conformational Preferences
Following a docking simulation, a detailed analysis of the binding site would be performed. This involves identifying the specific amino acid residues of the target protein that interact with the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would be characterized. Understanding these interactions is crucial for explaining the ligand's activity and for designing more potent analogs. Conformational analysis of this compound would also be important, as the molecule's three-dimensional shape influences its ability to fit into a binding site.
A hypothetical table summarizing the docking results of this compound against a target protein might look like this:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Name | Score | Residue 1, Residue 2 | Hydrogen Bond, Hydrophobic |
| Protein Name | Score | Residue 3, Residue 4 | Pi-Stacking, van der Waals |
Note: The entries in this table are illustrative and would be the output of specific molecular docking studies.
Predictive Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.govmdpi.commdpi.com For a series of compounds related to this compound, SAR models can be developed to predict the activity of new, unsynthesized derivatives. These models are often quantitative (QSAR) and use molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) to build a mathematical relationship with the biological activity. Such studies on related pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine and phenyl rings can significantly influence their biological effects. nih.govmdpi.com
For instance, a SAR study might reveal that modifying the fluorine substituent on the phenyl ring or introducing different groups on the pyrimidine core could enhance the binding affinity to a particular target. These predictive models are invaluable for guiding the synthesis of new compounds with improved therapeutic potential.
QSAR Model Development and Validation
No published studies were identified that specifically detail the development or validation of QSAR models for this compound. Research in this area tends to focus on broader classes of pyrimidine compounds for various biological targets.
Pharmacophore Modeling and Virtual Screening
Similarly, a literature search did not yield any specific articles on pharmacophore modeling or virtual screening studies where this compound was a primary focus or a key compound in the development and application of such models.
Structure Activity Relationship Sar Studies of 6 3 Fluorophenyl Pyrimidin 4 Amine Analogues
Systematic Exploration of Structural Modifications
Systematic modifications of the lead compound, 6-(3-Fluorophenyl)pyrimidin-4-amine, allow researchers to probe the specific interactions between the ligand and its biological target. By making discrete changes to the molecule's architecture, a detailed picture of the SAR landscape can be constructed.
The presence and position of a fluorine atom on the phenyl ring can dramatically influence a compound's properties. Fluorine, being the most electronegative element, can alter a molecule's lipophilicity, metabolic stability, and binding interactions. cambridgemedchemconsulting.comnih.gov
Positional Isomerism : Moving the fluorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) can affect activity. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, the presence of a halogen, including fluorine, on the phenyl ring was found to be essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). frontiersin.orgpolyu.edu.hk Studies on other heterocyclic scaffolds have also shown that halogen substitution at different positions on a phenyl ring plays a critical role in biological activity. nih.gov For example, in a study of paracetamol analogues, fluorine substitution adjacent to the hydroxyl group increased lipophilicity and oxidation potential, whereas substitution near the amide group had a lesser effect on lipophilicity but a greater impact on oxidation potential. nih.gov
Multiple Fluorine Substitutions : Introducing additional fluorine atoms (e.g., creating a difluoro- or trifluoro-phenyl ring) can further modulate the electronic properties of the ring. For example, 2,6-difluoro substitution on 4-halo anilines was found to increase the ability of the adjacent amine to form strong hydrogen bonds. nih.gov
Replacement with Other Halogens : Substituting the fluorine with other halogens like chlorine or bromine allows for an exploration of how size (steric effects) and electronegativity impact activity. In one study, compounds with a 4-Br/Cl/F phenyl ring were synthesized, and the bromo and chloro analogues were found to be active. nih.gov This suggests that for some targets, a larger halogen may be tolerated or even beneficial.
Table 1: Influence of Phenyl Ring Substitution on Biological Activity
| Compound Analogue | Modification | Key Finding | Reference |
|---|---|---|---|
| Positional Isomers | Altering F position (ortho, meta, para) on the phenyl ring | Halogen presence on the phenyl ring is crucial for activity in certain transporter inhibitors. frontiersin.orgpolyu.edu.hk | frontiersin.orgpolyu.edu.hk |
| Multi-Fluorinated Analogues | Addition of multiple F atoms to the phenyl ring | Can enhance hydrogen bonding potential of nearby functional groups. nih.gov | nih.gov |
| Halogen Swap | Replacing F with Cl, Br | Bromo and chloro analogues can retain or even improve activity, indicating tolerance for larger halogens. nih.gov | nih.gov |
The 4-amino group of the pyrimidine (B1678525) ring is a common site for modification, often acting as a key hydrogen bond donor or a point for introducing further substituents to explore new binding pockets.
Alkylation and Arylation : Introducing alkyl or aryl groups to the amino nitrogen can significantly alter the compound's steric profile and lipophilicity. For instance, in a series of pyrimidine-4-carboxamides, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. nih.gov
Amide and Sulfonamide Formation : Acylating the amino group to form amides or sulfonamides introduces new hydrogen bond acceptors and can change the electronic distribution of the pyrimidine ring.
Incorporation into Rings : The amino group can be part of a larger heterocyclic ring system, such as a morpholine (B109124) or piperazine. In the development of PI3K inhibitors, 4-(Pyrimidin-4-yl)morpholines are considered privileged structures. cambridgemedchemconsulting.com Modifications to this ring, for example by creating spirocyclic systems, can explore new chemical space and alter properties like pKa. cambridgemedchemconsulting.com In another example, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity while increasing activity by 10-fold. nih.gov
Table 2: Effect of Modifications at the Pyrimidine 4-Amino Position
| Modification Type | Example | Observed Effect | Reference |
|---|---|---|---|
| Conformational Restriction | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency. nih.gov | nih.gov |
| Heterocyclic Substitution | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity and reduced lipophilicity. nih.gov | nih.gov |
| Ring System Variation | Use of 4-(Pyrimidin-4-yl)morpholines | Considered a privileged scaffold for PI3K inhibitors. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |
Altering the pyrimidine ring itself, by adding substituents at available positions (e.g., C2, C5), can fine-tune the electronic properties and steric profile of the core scaffold.
Substitution at C2 and C5 : Adding small alkyl or electron-withdrawing groups to the C2 or C5 positions of the pyrimidine can modulate the ring's basicity and its interaction with target proteins. For instance, a study on pyrimidine derivatives as bone anabolic agents involved strategic structural modifications at the 2, 4, 5, or 6 positions to generate highly functionalized derivatives with greater target affinity. nih.gov
Bioisosteric Replacement : The nitrogen atoms within the pyrimidine ring are crucial for its chemical properties and biological interactions. Replacing a pyrimidine nitrogen with a carbon atom (e.g., to create a pyridine (B92270) analogue) can have a profound impact on activity. nih.gov For example, in one case, replacing a pyrimidine N-3 atom with a C-H group resulted in a loss of activity, attributed to the removal of a key hydrogen bond acceptor and the introduction of a negative steric interaction. nih.gov
Correlation Between Chemical Structure and Biological Activity
The systematic modifications described above generate data that can be analyzed to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to mathematically correlate chemical structure with biological activity.
QSAR studies analyze how properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters, molar refractivity) of different substituents correlate with biological activity. wikipedia.orgmdpi.com
Electronic Effects : The electron-withdrawing nature of the fluorine atom and the pyrimidine ring nitrogens significantly influences the molecule's properties. researchgate.net QSAR analyses can quantify whether electron-donating or electron-withdrawing groups are preferred on the phenyl ring for optimal activity. In a study of 1-phenyl-3-aminopyrazoline analogues, it was found that electron-releasing groups on the phenyl ring increased potency, while electron-withdrawing groups decreased it. nih.gov
Steric Effects : The size and shape of substituents are critical. Bulky groups on the phenyl ring can either enhance activity by promoting favorable van der Waals interactions or decrease it due to steric hindrance. QSAR models often reveal an optimal size for substituents at a particular position. The same study on 1-phenyl-3-aminopyrazoline analogues found that bulky groups had negative effects on potency, with the negative steric effects increasing from the ortho to meta to para positions. nih.gov
Replacing the central pyrimidine ring with other heterocyclic systems (bioisosteres) is a powerful strategy in medicinal chemistry to improve properties while retaining key binding interactions. wikipedia.org
Pyridine and Triazine Analogues : Replacing the pyrimidine with a pyridine ring removes one of the nitrogen atoms, which can alter hydrogen bonding capabilities and basicity. nih.gov Conversely, replacing it with a 1,3,5-triazine (B166579) introduces an additional nitrogen. In a study of 6-aryl-1,3,5-triazine-2-amines, analogues with bulkier lipophilic substituents on the 6-phenyl ring were found to be more active. nih.gov
Fused Ring Systems : Fusing the pyrimidine with another ring to create bicyclic systems like purines, pyrido[2,3-d]pyrimidines, or pyrazolo[3,4-d]pyrimidines can lead to more rigid structures with novel properties. rsc.orgresearchgate.net These fused systems can present different vectors for substitution and may access different binding modes within the target protein. For example, pyrido[b]thieno[3,2-d]pyrimidin-4-amine derivatives have shown interesting selectivity and inhibitory potency against certain protein kinases. mdpi.com
Pre Clinical Biological and Pharmacological Evaluation of 6 3 Fluorophenyl Pyrimidin 4 Amine Derivatives
In Vitro Biological Target Identification and Validation
The initial phase of pre-clinical evaluation involves pinpointing and confirming the specific biological molecules with which 6-(3-Fluorophenyl)pyrimidin-4-amine derivatives interact to elicit a therapeutic effect. This is achieved through a series of targeted assays.
Enzyme Inhibition Studies (e.g., Kinases, COX-2, AChE, ATP Synthase)
Derivatives of the this compound scaffold have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.
Kinase Inhibition: Kinases are a significant class of enzymes often targeted in cancer therapy. dntb.gov.ua Pyrimidine (B1678525) derivatives, in general, are known to interfere with biological targets like protein kinases. nih.gov Several studies have demonstrated the potential of pyrimidine-based compounds as kinase inhibitors. For instance, N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as multiple receptor tyrosine kinase (RTK) inhibitors, targeting enzymes like EGFR, VEGFR-1, and VEGFR-2. nih.gov Specifically, compound 12 from this series showed remarkable potency against VEGFR-2. nih.gov Another study identified 6-amino-4-(pyrimidin-4-yl)pyridones as novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. researchgate.net Furthermore, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives have been developed as potent Polo-like kinase 4 (PLK4) inhibitors. rsc.org One such derivative, 14i , demonstrated excellent in vitro potency against PLK4. rsc.org Novel aminopyrimidine-2,4-diones and related compounds have also been identified as dual-target inhibitors of BRD4 and PLK1. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in inflamed tissues and various types of cancer. mdpi.combenthamscience.com Pyrimidine derivatives have shown promise as selective COX-2 inhibitors. mdpi.comresearchgate.net For example, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and showed a strong suppressive effect against COX-2 with minimal interaction with the COX-1 enzyme. benthamscience.com Some cyanopyrimidine derivatives have also been evaluated as selective COX-2 inhibitors and have demonstrated anticancer properties. researchgate.net
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used in the management of Alzheimer's disease. nih.gov While direct studies on this compound derivatives as AChE inhibitors are not extensively available, related pyrimidine and pyridinium (B92312) compounds have been explored for this activity. For instance, novel pyridinium derivatives have been shown to inhibit AChE in vitro. nih.gov
ATP Synthase Inhibition: Information regarding the direct inhibition of ATP synthase by this compound derivatives is not prominent in the reviewed literature.
Interactive Data Table: Enzyme Inhibition by Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |
| N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | RTKs (EGFR, VEGFR-1, VEGFR-2) | Compound 12 showed 120-fold and 189-fold increased potency against VEGFR-2 compared to standards. | nih.gov |
| 6-Amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | Identified as potent and selective inhibitors. | researchgate.net |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives | PLK4 | Compound 14i displayed excellent in vitro potency. | rsc.org |
| 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | COX-2 | Exhibited strong and selective inhibition of COX-2. | benthamscience.com |
| Cyanopyrimidine derivatives | COX-2 | Showed selective inhibition and anticancer activity. | researchgate.net |
| Pyridinium derivatives | AChE | Demonstrated progressive, time-dependent inhibition. | nih.gov |
| Novel aminopyrimidine-2,4-diones | BRD4/PLK1 | Identified as dual-target inhibitors. | nih.gov |
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been evaluated for their inhibitory potency against various receptor tyrosine kinases, including VEGFR-1 and VEGFR-2. nih.gov Additionally, a derivative, 1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea, has been studied for its binding affinity to the neuronal acetylcholine (B1216132) receptor subunit alpha-4/beta-2 and the alpha-2B adrenergic receptor.
Cellular Pathway Modulation and Signal Transduction Analysis
The ability of this compound derivatives to modulate cellular pathways is a key aspect of their pharmacological profile. For instance, 6-amino-4-(pyrimidin-4-yl)pyridones, by inhibiting GSK-3β, can lower the levels of phosphorylated tau, a key protein in Alzheimer's disease. researchgate.net Some pyrimidine derivatives can also interfere with microtubule dynamics, which is critical for cell division, by inhibiting tubulin polymerization. nih.gov Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov
Cell-Based Assays for Mechanistic Understanding
To further elucidate the mechanisms of action, cell-based assays are employed to observe the effects of these compounds on whole cells in a controlled environment.
In Vitro Efficacy in Specific Disease Cell Lines (e.g., Cancer Cell Lines, Pathogen Cultures)
The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines.
Cancer Cell Lines:
Breast Cancer: 6-Ferrocenylpyrimidin-4(3H)-one derivatives have shown a dose-dependent toxic effect on MCF-7 breast cancer cells, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one exhibiting a pronounced cytotoxic effect (IC50 17 ± 1 µM). nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been tested against MCF7 cells. nih.gov
Renal Cancer: Certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent activity against renal cancer cell lines, with compound 12c being more potent than the standard drugs sunitinib (B231) and sorafenib. nih.gov
Ovarian Cancer: A cyanopyrimidine derivative exhibited superior anticancer activity against ovarian cancer with a GI50 value of 0.33 μM. researchgate.net
Leukemia: Several 6-aryl-4-cycloamino-1,3,5-triazine-2-amines were found to inhibit the growth of Jurkat T cells by 50% or more at a 10 μM concentration. nih.gov
Other Cancer Cell Lines: The NCI-60 human tumor cell line panel has been used to evaluate the anticancer activity of various pyrimidine derivatives, showing broad-spectrum activity against leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. nih.govnih.gov
Pathogen Cultures: While the primary focus of the provided information is on anticancer activity, some pyrimidine derivatives have been noted for their antimicrobial properties in a general sense, though specific data on pathogen cultures for this compound derivatives is limited in the search results.
Interactive Data Table: In Vitro Efficacy in Cancer Cell Lines
| Derivative Class | Cancer Cell Line(s) | Efficacy (IC50/GI50) | Reference |
| 6-Ferrocenylpyrimidin-4(3H)-one derivatives | MCF-7 (Breast) | IC50 = 17 ± 1 µM (for 2-methyl derivative) | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | UO-31 (Renal) | Compound 12c more potent than sunitinib | nih.gov |
| Cyanopyrimidine derivatives | Ovarian Cancer | GI50 = 0.33 μM | researchgate.net |
| 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | Jurkat T (Leukemia) | >50% growth inhibition at 10 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | NCI-60 Panel | GI50 = 1.18 to 8.44 μM (for compound 15) | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | IC50 = 2.59 µM (9a vs Hela), 1.98 µM (14g vs HCT-116) | nih.gov |
Studies on Cellular Processes (e.g., Proliferation, Apoptosis Induction, Cell Cycle)
The effects of this compound derivatives on fundamental cellular processes are a key area of investigation.
Proliferation: Many pyrimidine derivatives have demonstrated significant anti-proliferative activity against a wide range of cancer cell lines. nih.govnih.gov For example, 6-aryl-4-cycloamino-1,3,5-triazine-2-amines were shown to halt the proliferation of Jurkat T cells. nih.gov
Apoptosis Induction: Several pyrimidine-based compounds induce apoptosis, or programmed cell death, in cancer cells. The most active compound from a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines induced both apoptosis and necrosis in Jurkat T cells. nih.gov Pyrazolo-naphthyridines have also been shown to induce apoptosis in HeLa and MCF-7 cells. nih.gov This is often confirmed through methods like observing morphological changes, DNA fragmentation, and activation of caspases. nih.govmdpi.com
Cell Cycle: The progression of the cell cycle is a common target for anticancer agents. Pyrimidine derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase. nih.govirjet.net For instance, a phenylpyrazolo[3,4-d]pyrimidine-based analog was found to suppress cell cycle progression, leading to DNA fragmentation. mdpi.com
In Vivo Pharmacological Characterization in Animal Models
The transition from in vitro studies to in vivo animal models is a critical step in the evaluation of novel therapeutic candidates. For derivatives of this compound, in vivo studies are essential to understand their efficacy in a complex biological system and to characterize their pharmacokinetic properties.
Derivatives of the pyrimidine scaffold have demonstrated significant therapeutic potential in various animal models of disease, including cancer and inflammation.
In oncology, pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity. Prodrugs of these derivatives were evaluated in an orthotopic mouse model of glioblastoma, where they exhibited significant efficacy. unisi.it Similarly, pyrazolo[3,4-d]pyrimidine-6-amine-based compounds designed as TRAP1 inhibitors demonstrated substantial tumor growth reduction in mouse xenograft models of prostate cancer. researchgate.net Other studies have shown high in vivo activity for pyrido[3,2-d]pyrimidine-6-acrylamides against A431 xenografts upon oral administration. acs.org In a different approach, aminodimethylpyrimidinol derivatives, acting as selective FGFR4 inhibitors, effectively blocked tumor growth in a chick chorioallantoic membrane (CAM) xenograft model of hepatocellular carcinoma. nih.gov
In the context of inflammation, various pyrimidine derivatives have shown potent anti-inflammatory effects. In a carrageenan-induced rat paw edema model, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anti-inflammatory activity. nih.gov Likewise, amino derivatives of diaryl pyrimidines proved to have protective activity in a mouse model of LPS-induced acute lung injury, an effect substantiated by biochemical, cytological, and morphological markers. mdpi.com The anti-inflammatory potential was also observed for 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines, which were found to be active upon oral administration in a mouse air pouch model of inflammation. umh.es
| Derivative Class | Disease Model | Animal Model | Observed Efficacy | Source(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Prodrugs | Glioblastoma | Orthotopic Mouse Model | Demonstrated good efficacy and profitable pharmacokinetic profile. | unisi.it |
| Pyrazolo[3,4-d]pyrimidine-6-amine Derivatives | Prostate Cancer | Mouse Xenograft (PC3 cells) | Significantly reduced tumor growth. | researchgate.net |
| Pyrido[3,2-d]pyrimidine-6-acrylamides | Epidermoid Carcinoma | Mouse Xenograft (A431 cells) | High in vivo activity observed. | acs.org |
| Aminodimethylpyrimidinol Derivatives | Hepatocellular Carcinoma | Chick Chorioallantoic Membrane (CAM) Xenograft | Inhibited Hep3B tumor growth. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Inflammation (Edema) | Carrageenan-Induced Rat Paw Edema | Significant anti-inflammatory activity. | nih.gov |
| Amino Diaryl Pyrimidines | Acute Lung Injury | LPS-Induced Mouse Model | Protective activity demonstrated. | mdpi.com |
The pharmacokinetic profile of a drug candidate determines its viability for clinical development. Studies on pyrimidine derivatives have begun to outline their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetic evaluations are crucial for optimizing drug delivery and efficacy. For a series of pyrazolo[3,4-d]pyrimidine prodrugs, in vivo studies revealed a profitable pharmacokinetic profile, suggesting favorable absorption and distribution characteristics that contributed to their efficacy in animal models. unisi.it The application of a prodrug strategy was shown to be a successful approach for improving the aqueous solubility and pharmacokinetic properties of the parent compounds. unisi.it In other research, certain derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone, developed as GSK-3β inhibitors, were found to have good central nervous system (CNS) exposure, indicating their ability to cross the blood-brain barrier. researchgate.net
Understanding the metabolic fate of pyrimidine derivatives is key to predicting their duration of action and potential for drug-drug interactions. In vitro metabolism studies of a structurally related anti-inflammatory agent, 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole, showed that its oxidation is primarily catalyzed by the cytochrome P-450 enzyme system. nih.gov This provides a likely metabolic pathway for other phenyl-substituted heterocyclic compounds. Furthermore, metabolic stability studies have been conducted on certain 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives, which were being investigated for their potential as anticancer and anti-inflammatory agents. ekb.eg Comparing different scaffolds, one study noted that pyrido[3,2-d]pyrimidine-6-acrylamides exhibit greater amide instability and are converted to glutathione (B108866) adducts in cells more rapidly than corresponding quinazoline (B50416) analogs, which may influence their cellular potency and metabolic profile. acs.org
Pharmacokinetic Profiling in Research Animals (Absorption, Distribution, Metabolism, Excretion)
Elucidation of Mechanism of Action
Defining the molecular mechanism of action is fundamental to understanding the pharmacological effects of this compound derivatives and for guiding further drug development.
A primary mechanism of action for many pyrimidine derivatives is the inhibition of protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as an isostere of the adenine (B156593) ring of ATP, which allows these molecules to effectively compete for the ATP-binding site in the active domain of various kinases. rsc.org
Research has identified several specific kinase targets for different pyrimidine classes:
EGFR (Epidermal Growth Factor Receptor): Pyrrolo[2,3-d]pyrimidine and chiral 6-aryl-furo[2,3-d]pyrimidin-4-amine derivatives have demonstrated potent inhibitory effects against EGFR. ekb.egresearchgate.net Irreversible inhibitors based on pyrido[3,2-d]pyrimidine (B1256433) have been shown to bind covalently to cysteine 773 in the ATP site of EGFR. acs.org
FGFR4 (Fibroblast Growth Factor Receptor 4): A novel series of aminodimethylpyrimidinol derivatives were identified as highly selective inhibitors of FGFR4, a key driver in certain types of hepatocellular carcinoma. nih.gov
p38α MAP Kinase: 3-Fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have shown significant inhibitory effects on p38α, a key kinase in the inflammatory cascade that regulates pro-inflammatory mediators. nih.gov
GSK-3β (Glycogen Synthase Kinase-3β): Derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone have been developed as potent and selective inhibitors of GSK-3β, with demonstrated ability to decrease the phosphorylation of the Tau protein in mice. researchgate.net
TRAP1 (TNF Receptor Associated Protein 1): Pyrazolo[3,4-d]pyrimidine-6-amine derivatives were developed as potent TRAP1 inhibitors, with X-ray co-crystallization studies confirming their interaction with the ATP binding pocket of the protein. researchgate.net
Inhibition of these primary targets leads to a cascade of downstream effects. In inflammation, the inhibition of kinases like p38α results in the reduced production of inflammatory mediators. nih.gov Studies have shown that various pyrimidine derivatives can potently inhibit the generation of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). umh.esnih.gov This is often related to a direct inhibitory effect on cyclooxygenase-2 (COX-2) activity without affecting the enzyme's expression. umh.es Furthermore, some derivatives have been shown to inhibit the synthesis of the pro-inflammatory cytokine Interleukin-6 (IL-6). mdpi.com
| Derivative Class | Molecular Target | Downstream Effect | Source(s) |
|---|---|---|---|
| Pyrido[3,2-d]pyrimidine / Furo[2,3-d]pyrimidine | EGFR Kinase | Inhibition of tumor cell proliferation. | acs.orgresearchgate.net |
| Aminodimethylpyrimidinol | FGFR4 Kinase | Inhibition of hepatocellular carcinoma cell growth. | nih.gov |
| Pyrimidinylimidazo[2,1-b]thiazole | p38α MAP Kinase | Inhibition of PGE2 and NO production. | nih.gov |
| 6-Amino-4-(pyrimidin-4-yl)pyridone | GSK-3β | Decreased phosphorylation of Tau protein. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine-6-amine | TRAP1 | Induction of anticancer activity. | researchgate.net |
| 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine | COX-2 | Inhibition of PGE2 generation. | umh.es |
| Amino Diaryl Pyrimidines | Not specified | Inhibition of IL-6 and NO synthesis. | mdpi.com |
Biochemical and Cellular Mechanism Studies
Extensive searches for preclinical biological and pharmacological evaluations focusing on the specific biochemical and cellular mechanisms of this compound have not yielded specific research findings or data tables directly associated with this compound.
While the broader class of fluorophenyl-pyrimidine derivatives has been the subject of various investigations, revealing activities such as kinase inhibition and antiproliferative effects, detailed biochemical assays, cellular mechanism studies, and corresponding data for this compound itself are not available in the public domain based on the conducted searches.
Therefore, a detailed discussion of its biochemical and cellular mechanisms, including enzyme inhibition profiles, effects on cellular signaling pathways, or induction of apoptosis, cannot be provided at this time. Further research is required to elucidate the specific biological activities and molecular targets of this compound.
Advanced Analytical Methodologies in Research for 6 3 Fluorophenyl Pyrimidin 4 Amine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating 6-(3-Fluorophenyl)pyrimidin-4-amine from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a cornerstone for the analysis of pyrimidine (B1678525) derivatives like this compound. researchgate.net This technique separates compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel) is used with a polar mobile phase. researchgate.net The separation of various pyrimidine derivatives has been successfully achieved using C8 and C18 columns. researchgate.net
For the analysis of related fluorinated aminopyrimidine compounds, specific HPLC methods have been developed. For instance, the analysis of similar structures has been performed using a linear gradient of acetonitrile (B52724) in water, both containing 0.05% trifluoroacetic acid (TFA). google.com The purity of a related compound, 6-(4-Fluorophenyl)pyrimidin-4-amine, is often reported to be around 98%, as determined by HPLC. moldb.com A validated RP-HPLC method for a related compound involved a mobile phase of acetonitrile and methanol. researchgate.net
Table 1: HPLC Parameters for Analysis of Related Pyrimidine Derivatives
| Parameter | Details | Reference |
| Column | C8 or C18 silica gel | researchgate.net |
| Mobile Phase | Acetonitrile/Water with 0.05% TFA (gradient) | google.com |
| Detection | UV | researchgate.net |
| Purity Assessment | Typically ≥98% | moldb.com |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For some aminopyrimidine derivatives, derivatization may be necessary to increase volatility and thermal stability, preventing degradation in the GC inlet. nist.gov For instance, trimethylsilyl (B98337) (TMS) derivatives of related pyranopyrazoles have been successfully analyzed by GC-MS. nist.gov In the analysis of aromatic amines in biological samples, GC-MS has been used to identify and quantify these compounds, sometimes after derivatization to pentafluoropropionic acid amides. researchgate.net The analysis of tricyclic antidepressants, which can have structural similarities, in urine and plasma has also been effectively performed using GC-MS. mdpi.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are fundamental in this regard.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For aminopyrimidines, the chemical shifts of the amino group protons are of particular interest. In related 2-aminopyrimidine (B69317) compounds, signals for the amino group have been observed in the range of 5.1-5.3 ppm. ijirset.com The aromatic protons of the fluorophenyl group and the pyrimidine ring will also show characteristic signals. For example, in a related aminophenylporphyrin, aromatic proton signals were observed between 7.01-8.89 ppm, and the -NH₂ proton signal was seen at 5.58 ppm. researchgate.net
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine and fluorophenyl rings are diagnostic.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool for confirming its presence and understanding its electronic environment. rsc.org
Table 2: Expected NMR Signals for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Notes | Reference |
| ¹H | ~5.0 - 5.5 | Amino (-NH₂) protons | ijirset.com |
| ¹H | ~6.5 - 8.5 | Aromatic (phenyl and pyrimidine) protons | researchgate.netrsc.org |
| ¹³C | ~110 - 165 | Aromatic and pyrimidine carbons | rsc.orgrsc.org |
| ¹⁹F | Specific to fluorine environment | Confirms presence and electronic environment of Fluorine | rsc.org |
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is 189.19 g/mol . moldb.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. rsc.org
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for:
N-H stretching: The amino group (-NH₂) will show characteristic stretching vibrations, typically in the range of 3100-3500 cm⁻¹. For related 2-aminopyrimidines, these bands have been observed between 3182-3456 cm⁻¹. ijirset.com
C=N and C=C stretching: The pyrimidine ring will exhibit stretching vibrations in the fingerprint region.
C-F stretching: A strong absorption band indicating the presence of the carbon-fluorine bond is also expected.
The NIST Chemistry WebBook provides reference IR spectra for related compounds like 4-methylpyrimidine (B18481) and pyrimethamine, which can be useful for comparison. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the one in this compound typically show characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern and the solvent. For related phthalocyanine (B1677752) compounds, which also have extensive π-systems, characteristic Q and B bands are observed in the UV-Vis spectrum. researchgate.net
Analytical Methods for In Vitro and In Vivo Sample Analysis in Research Settings
Analyzing this compound in biological matrices such as plasma, urine, or cell lysates presents unique challenges due to the complexity of these samples. Sample preparation is a critical first step to remove interfering substances.
Sample Preparation:
Common techniques for extracting analytes from biological samples include:
Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating analytes from complex matrices. researchgate.net Various sorbents can be used depending on the properties of the analyte. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.
Protein Precipitation: Often used for plasma or serum samples to remove proteins that can interfere with the analysis.
Analytical Techniques:
Once the sample is prepared, a combination of chromatographic and mass spectrometric techniques is typically employed for quantification.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity. It has been used for the analysis of various aromatic amines in urine. researchgate.net
GC-MS: As mentioned earlier, GC-MS can also be used for the analysis of biological samples, often requiring derivatization of the analyte. researchgate.netmdpi.com
The development of robust analytical methods is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For example, in vitro metabolism studies using liver microsomes can help identify the enzymes responsible for the metabolism of a compound and characterize any sex-dependent differences. nih.gov Such studies are essential for understanding the biological fate of this compound in a research context.
Intellectual Property and Patent Landscape for Pyrimidin 4 Amine Compounds
Analysis of Existing Patents Related to Pyrimidine (B1678525) Scaffolds and Fluorophenyl Derivatives
The patent landscape for compounds incorporating a pyrimidine scaffold, particularly those substituted with a fluorophenyl group, is characterized by a focus on their therapeutic potential. A number of patents have been granted for pyrimidine derivatives, highlighting their importance in medicinal chemistry.
A key area of patent activity involves the development of kinase inhibitors. For instance, patent WO2012170976A2 describes pyrimidine and pyridine (B92270) compounds with Bruton's tyrosine kinase (BTK) inhibitory activity, intended for the treatment of hyperproliferative diseases and other disorders. google.com This patent specifically discloses compounds such as 1-(4-(((6-amino-5-(4-fluorophenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one, which underscores the interest in fluorophenyl-substituted pyrimidines. google.com
Another significant patent, WO2009094442A2, focuses on 5-fluoro pyrimidine derivatives. google.com The claims of this patent encompass a broad range of chemical structures, including those with a 3-fluorophenyl group, indicating a strategic effort to protect a wide chemical space around this core. google.com
The synthesis of the pyrimidine core itself is also a subject of intellectual property. Patent US8252927B2 details a process for the manufacture of substituted 4-amino-pyrimidines, which are key intermediates in the synthesis of various commercially important compounds, including vitamins. google.com
The following table summarizes a selection of relevant patents, illustrating the assignees and the general scope of the inventions.
Table 1: Selected Patents Related to Pyrimidine and Fluorophenyl Compounds
| Patent Number | Assignee/Applicant | Scope of Invention |
|---|---|---|
| WO2012170976A2 | Pharmacyclics, Inc. | Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity for treating hyperproliferative diseases. google.com |
| WO2009094442A2 | Vertex Pharmaceuticals Incorporated | 5-fluoro pyrimidine derivatives and their use in treating various diseases. google.com |
| US8252927B2 | DSM IP Assets B.V. | Process for the manufacture of substituted 4-amino-pyrimidines. google.com |
| US7378423B2 | Japan Tobacco Inc. | Pyrimidine compounds with anti-tumor effects and their medical use. google.com |
| US-8835430-B2 | Rigel Pharmaceuticals Inc. | 2,4-pyrimidinediamine compounds and their uses, including for the treatment of inflammatory and autoimmune diseases. unifiedpatents.com |
Patentability Considerations for Novel 6-(3-Fluorophenyl)pyrimidin-4-amine Analogues
The patentability of novel analogues of this compound hinges on three primary criteria: novelty, non-obviousness (inventive step), and utility (industrial applicability).
Novelty: For a new analogue to be considered novel, it must not have been previously disclosed to the public in any form, including in prior patents or scientific literature. Given the existing patents covering broad pyrimidine scaffolds, a thorough prior art search is crucial. The novelty of a new analogue could be established through unique substitution patterns, the introduction of new functional groups, or a distinct stereochemical configuration that has not been previously described.
Non-Obviousness: This criterion requires that the new analogue is not an obvious modification of a known compound to a person skilled in the art. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is recognized for its structural similarity to adenine (B156593), making it a target for the design of kinase inhibitors. mdpi.com Therefore, simply substituting a known pyrimidine core with a common bioisostere might be considered obvious. However, an inventive step could be demonstrated if the new analogue exhibits unexpected properties, such as significantly improved potency, a novel mechanism of action, or a surprising and beneficial change in its pharmacokinetic profile. The development of pyrimidine derivatives with specific substitutions that lead to enhanced anti-inflammatory activity, for instance, could be considered non-obvious. rsc.org
Utility: The utility requirement stipulates that the invention must have a practical application. For novel this compound analogues, utility would typically be demonstrated through their potential as therapeutic agents. This would require data from in vitro or in vivo studies showing a specific biological activity, such as the inhibition of a particular enzyme or a therapeutic effect in a disease model. The broad range of biological activities associated with pyrimidine derivatives, from anti-cancer to anti-inflammatory effects, provides a strong basis for establishing the utility of new analogues. mdpi.comrsc.org
Future Directions and Research Opportunities
Identification of Novel Biological Targets for 6-(3-Fluorophenyl)pyrimidin-4-amine
While the full target profile of this compound is still under investigation, the broader family of aminopyrimidine derivatives has been shown to interact with a range of important biological molecules, particularly protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Research on compounds with similar core structures provides a roadmap for identifying novel targets for this compound.
For instance, various pyrimidine (B1678525) derivatives have demonstrated inhibitory activity against several key kinases. A series of aminodimethylpyrimidinol derivatives were successfully designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma. nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). rsc.org Other related scaffolds have shown promise in targeting FMS-like Tyrosine Kinase 3 (FLT3) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β). researchgate.netresearchgate.net
Given these precedents, a logical future direction is to screen this compound against a broad panel of kinases to identify potential primary targets or secondary off-target activities that could be therapeutically relevant. Techniques such as high-throughput screening, kinome profiling, and computational docking studies can be employed to elucidate its mechanism of action and uncover new therapeutic indications.
Table 1: Potential Kinase Targets for Aminopyrimidine-Based Scaffolds
| Target Kinase | Associated Disease Area | Reference Compound Class |
|---|---|---|
| FGFR4 | Hepatocellular Carcinoma | Aminodimethylpyrimidinol Derivatives nih.govresearchgate.net |
| EGFR-TK | Various Cancers | Pyrazolo[3,4-d]pyrimidine Derivatives rsc.org |
| FLT3 | Acute Myeloid Leukemia | Pyrimidine-4,6-diamine Derivatives researchgate.net |
Potential for Combination Research Strategies
The complexity of diseases like cancer often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapies can enhance efficacy, overcome drug resistance, and reduce the likelihood of relapse. Future research should explore the potential of this compound as part of a combination strategy.
One approach involves combining multiple drug scaffolds into a single hybrid molecule. This strategy aims to address drug resistance and improve efficacy by hitting multiple targets at once. nih.gov Research into novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives has been driven by the hypothesis that such molecular integrations can bypass common resistance pathways. nih.gov Another strategy is to combine this compound with other established therapeutic agents. For example, studies have shown that flavonoids can modulate P-glycoprotein expression, a key factor in drug resistance, thereby enhancing the efficacy of co-administered drugs. researchgate.net Investigating whether this compound can synergize with agents that modulate resistance mechanisms or that target parallel survival pathways could unlock new therapeutic paradigms.
Rational Design of Next-Generation Analogues with Enhanced Research Profiles
The core structure of this compound serves as a valuable starting point for medicinal chemistry efforts. Rational drug design can be used to create next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, are essential for this process.
Table 2: Rational Design Strategies for Pyrimidine Analogues
| Design Strategy | Objective | Example Application |
|---|---|---|
| Introduction of Steric Hindrance | Enhance kinase selectivity | Adding methyl groups to an aminopyrimidine ring to prevent binding to off-target kinases. nih.gov |
| Hinge-Binding "Warhead" | Anchor compound in ATP-binding pocket | Using a pyridine (B92270)/pyrimidine core to form key interactions in the FLT3 kinase hinge region. researchgate.net |
| Allosteric Pocket Targeting | Achieve high selectivity and novel mechanism | Designing moieties that extend into a non-conserved allosteric site adjacent to the main binding pocket. researchgate.net |
| Scaffold Hybridization | Overcome drug resistance | Integrating a 4-aminopyrazolo[3,4-d]pyrimidine scaffold with other biologically active fragments. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These technologies can be integrated throughout the research and development pipeline for this compound and its analogues to accelerate progress and uncover novel insights. youtube.com
AI/ML can be applied to virtually every aspect of drug discovery. youtube.com Generative models can design vast virtual libraries of novel analogues based on the this compound scaffold, exploring a chemical space far greater than what can be synthesized manually. youtube.com Predictive models can then screen these virtual compounds, forecasting their activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties to prioritize the most promising candidates for synthesis. For target identification, ML algorithms can analyze large-scale biological data to propose novel protein targets. nih.gov Furthermore, AI tools can predict the most efficient synthetic routes for novel compounds and assist in the interpretation of complex analytical data, such as mass spectrometry results, for structure elucidation. youtube.com By adopting these computational tools, researchers can significantly reduce the time and cost associated with bringing a new therapeutic from the lab to the clinic.
Table 3: Applications of AI and Machine Learning in Drug Discovery
| Application Area | AI/ML Technique | Potential Impact on Research |
|---|---|---|
| Novel Compound Generation | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel analogues with optimized properties. youtube.comyoutube.com |
| Property Prediction | Supervised Learning, Deep Neural Networks | In silico prediction of bioactivity, toxicity, and pharmacokinetics. youtube.com |
| Target Identification | Machine Learning on Omics Data | Identification of novel biological targets and mechanisms of action. nih.gov |
| Retrosynthesis Planning | Neural Networks, Tree Search Algorithms | Prediction of efficient chemical synthesis pathways. youtube.com |
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for 6-(3-Fluorophenyl)pyrimidin-4-amine?
The synthesis typically involves nucleophilic displacement and coupling reactions. For example:
- Step 1 : React 6-bromo-4-chloropyrimidine with 3-fluoroaniline under acidic conditions (e.g., HCl in isopropyl alcohol) to introduce the fluorophenyl group via nucleophilic substitution .
- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
- Step 3 : Optimize reaction time and temperature (e.g., reflux at 80°C for 6–12 hours) to maximize yield and minimize side products like dehalogenated byproducts .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- NMR : Use and NMR to confirm substitution patterns. The fluorine atom induces distinct splitting in aromatic proton signals (e.g., meta-fluorine causes coupling of ~8 Hz) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine and fluorophenyl rings confirm spatial orientation .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Use radiolabeled ligands (e.g., -labeled analogs) to measure affinity for targets like kinase enzymes .
- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Monitor activity via fluorescence-based kinetic assays (e.g., ATPase activity in kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Case example : If a compound shows high potency in enzyme assays but low cellular activity:
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity independent of enzymatic activity .
Q. What computational strategies enhance the prediction of this compound’s molecular interactions?
Q. How can crystallization challenges for this compound be addressed?
- Solvent screening : Test polar aprotic mixtures (e.g., DMSO/water) to induce slow nucleation.
- Temperature gradients : Use a thermal cycler to gradually lower temperature from 25°C to 4°C over 72 hours.
- Additives : Introduce 5% v/v glycerol to reduce crystal cracking during freezing .
Methodological and Troubleshooting Questions
Q. What steps mitigate low yields in the final coupling step of the synthesis?
Q. How do researchers reconcile discrepancies between computational binding predictions and experimental IC50_{50}50 values?
Q. What strategies improve reproducibility in biological assays for analogs of this compound?
- Standardize protocols : Pre-incubate enzymes with ATP for 10 minutes to ensure active conformation .
- Control compounds : Include staurosporine as a positive control in kinase inhibition assays to normalize batch-to-batch variability .
Tables for Key Data
Q. Table 1. Representative SAR Trends in Pyrimidine Derivatives
| Substituent Position | Group | Effect on Activity | Reference |
|---|---|---|---|
| Pyrimidine C2 | -OCH | ↑ Solubility, ↓ IC | |
| Pyrimidine C6 | -CF | ↑ Binding affinity, ↑ logP | |
| Phenyl ring (meta) | -F | ↑ Metabolic stability |
Q. Table 2. Common Crystallization Parameters
| Parameter | Optimal Range | Impact on Crystal Quality |
|---|---|---|
| Solvent polarity | ε = 20–30 (e.g., DMF) | Reduces amorphous precipitation |
| Temperature | 4–25°C | Controls nucleation rate |
| Additive concentration | 1–5% glycerol | Prevents ice-induced damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
